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Compound of Interest

Compound Name: 18:1 PI(3,4,5)P3

Cat. No.: B15547036

Application Notes and Protocols for the determination of kinase activity on phosphoinositide
substrates, with a focus on the production of 18:1 PI(3,4,5)P3.

These application notes provide detailed protocols and supporting information for researchers,
scientists, and drug development professionals engaged in the study of lipid kinases. The focus
is on in vitro assays that measure the enzymatic activity of Class | Phosphoinositide 3-Kinases
(PI3Ks), which are central to numerous signaling pathways. While the inquiry specified 18:1
PI(3,4,5)P3 as a substrate, it is critical to note that in the vast majority of established kinase
assays, PI(3,4,5)P3 is the enzymatic product, generated from the phosphorylation of
Phosphatidylinositol 4,5-bisphosphate (P1(4,5)P2).[1][2] The 18:1 acyl chain (oleoyl) is a
common lipid tail for these phosphoinositides used in in vitro studies.

This document will, therefore, detail the standard PI3K assay, which is fundamental for
screening and characterizing inhibitors of this important enzyme class.[3]

The PI3K Signaling Pathway: A Central Hub in
Cellular Regulation

The PI3K signaling pathway is a critical intracellular cascade that governs a wide array of
cellular functions, including cell growth, proliferation, survival, and metabolism.[3][4] The
pathway is initiated by the activation of receptor tyrosine kinases or G-protein coupled
receptors, which in turn recruit and activate Class | PI3Ks at the plasma membrane.[2] These
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enzymes then catalyze the phosphorylation of PI(4,5)P2 at the 3-position of the inositol ring to
generate the second messenger, Phosphatidylinositol 3,4,5-trisphosphate (PI1(3,4,5)P3).[4][5]

P1(3,4,5)P3 acts as a docking site on the inner leaflet of the plasma membrane for proteins
containing a Pleckstrin Homology (PH) domain, most notably the kinase Akt (also known as
Protein Kinase B).[2] This recruitment to the membrane is a crucial step for the subsequent
phosphorylation and full activation of Akt by other kinases like PDK1 and mTORC2.[1][6]
Activated Akt then phosphorylates a multitude of downstream targets, orchestrating the cellular
responses.[2] Given the frequent hyperactivation of this pathway in human cancers, PI3K

isoforms are major targets for therapeutic intervention.[1][3]
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Caption: The PI3K/Akt Signaling Pathway.

Principles of In Vitro PI3K Activity Assays

In vitro PI3K assays are designed to measure the enzymatic conversion of P1(4,5)P2 to
P1(3,4,5)P3 in a cell-free system. These assays are indispensable for high-throughput
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screening (HTS) of potential inhibitors and for detailed mechanistic studies of kinase function.
[7] Common assay formats include:

e Homogeneous Time-Resolved Fluorescence (HTRF®): This technology uses fluorescence
resonance energy transfer (FRET) between a donor (Europium cryptate) and an acceptor. In
a competitive assay format, the PI(3,4,5)P3 product generated by the kinase competes with
a biotinylated PI(3,4,5)P3 tracer for binding to a GST-tagged PH domain, which is in turn
detected by an anti-GST antibody labeled with the donor fluorophore. High kinase activity
leads to a decrease in the FRET signal.[8][9][10]

e ELISA (Enzyme-Linked Immunosorbent Assay): These are competitive assays where the
P1(3,4,5)P3 produced in the kinase reaction competes with a fixed amount of PI(3,4,5)P3
coated on a microplate for binding to a detector protein. The amount of detector protein
bound to the plate is then quantified using a secondary antibody conjugated to an enzyme
(like HRP), which generates a colorimetric signal. The signal is inversely proportional to the
amount of PI(3,4,5)P3 produced.[11][12]

» Fluorescence Polarization (FP): This method measures the change in the polarization of
fluorescent light. A small fluorescently labeled PI(3,4,5)P3 probe, when bound to a larger
detector protein, tumbles slowly and has a high polarization value. The PI(3,4,5)P3 produced
by the kinase competes with this probe for binding to the detector, causing the probe to be
displaced, tumble faster, and thus decrease the polarization value.[13]

e Luminescence-Based Assays: These assays, such as the ADP-Glo™ Kinase Assay, quantify
kinase activity by measuring the amount of ADP produced during the phosphorylation
reaction. The amount of ADP is converted into a luminescent signal, which is directly
proportional to kinase activity.[4][14]

Experimental Workflow Overview

A typical workflow for screening PI3K inhibitors involves preparing the enzyme, substrate, and
inhibitor solutions, initiating the enzymatic reaction, stopping the reaction, and then detecting
the product.
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Caption: Generalized workflow for an in vitro PI3K inhibitor assay.
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Data Presentation
Table 1: Typical Reagent Concentrations for In Vitro

PI3K Assays

ELISA-based
Component HTRF Assay ADP-Glo™ Assay
Assay
Isoform-dependent 20-30 ug cell lysate or ~ ~17 ng purified
PI3K Enzyme -
(ng range) purified enzyme enzyme
Substrate (P1(4,5)P2) 10 uM 5-10 pM 5 pM
ATP 10-200 pM (near Km) 10 uM 12.5 uM

Kinase Buffer

50 mM HEPES (pH
7.5), 50 mM NacCl, 3
mM MgCl2, 0.025
mg/ml BSA

20 mM Tris-HCI (pH
7.4), 137 mM NaCl, 1
mM CaCl2, 1 mM
MgClI2

40 mM Tris (pH 7.5),
20 mM MgCI2, 0.1
mg/ml BSA

Inhibitor (e.qg.,

Wortmannin)

Varies (nM to uM

range)

100 nM for control

inhibition

Varies (nM to uM

range)

Note: Optimal concentrations may vary depending on the specific PI3K isoform, reagents, and

detection system. Empirical determination is recommended.

Table 2: IC50 Values of Common PI3K Inhibitors
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. PI3Kao PI3KB PI3Kd PI3Ky
Inhibitor Notes
(p1100) (p110pB) (p1109) (p110y)

Irreversible,
potent, pan-
Class |
inhibitor.[15]
Wortmannin ~3 nM ~3 nM ~3 nM ~3 nM Also inhibits
other PIKK
family
members like
DNA-PK.[15]

Reversible,
ATP-
competitive
inhibitor.[16]
Less potent
LY294002 ~0.5 uM ~0.97 uM ~0.57 uM - than
Wortmannin
but more
stable.[16]
Also inhibits
CK2.[16]

Potent pan-
Class |
PI1-103 ~8 nM ~88 nM ~15 nM ~48 nM inhibitor, also
inhibits
mTOR.

Potent pan-
Class |
inhibitor with
GDC-0941 ~3nM ~33 nM ~3nM ~75 nM good
selectivity
against
PIKKs.[17]
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IC50 values are approximate and can vary based on assay conditions (e.g., ATP
concentration).

Experimental Protocols
Protocol 1: Competitive ELISA for PI3K Activity

This protocol is adapted from commercially available kits and provides a framework for
measuring PI3K activity.[11][12]

Materials:

o Purified recombinant PI3K enzyme or cell lysate containing PI3K.
e 18:1 PI(4,5)P2 Substrate (e.g., diC8 PI(4,5)P2).

e PI(3,4,5)P3 Detection Plate (coated with PI(3,4,5)P3).

e PI(3,4,5)P3 Detector Protein (e.g., GST-GRP1 PH domain).

e Secondary Detector (e.g., HRP-conjugated anti-GST antibody).

» 5x Kinase Reaction Buffer (e.g., 100 mM Tris pH 7.4, 500 mM NacCl, 15 mM MgCl2).
» ATP solution.

e Kinase Stop Solution (e.g., 100 mM EDTA).

e Wash Buffer (e.g., TBS-T).

e TMB Substrate Solution.

e Stop Solution (e.g., 1 N H2S0O4).

e Test inhibitors (dissolved in DMSO).

Procedure:
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» Reagent Preparation: Prepare 1x Kinase Reaction Buffer. Dilute PI(4,5)P2 substrate to a 2x
working concentration (e.g., 20 uM) in 1x Kinase Buffer. Dilute PI3K enzyme to a 2x working
concentration in 1x Kinase Buffer.

e Inhibitor Preparation: Perform serial dilutions of the test inhibitor in 1x Kinase Buffer
containing DMSO. Ensure the final DMSO concentration in the reaction is <1%.

o Kinase Reaction: a. In a microcentrifuge tube or a separate incubation plate, add 5 uL of the
inhibitor dilution (or vehicle for 'no inhibitor' control). b. Add 10 pL of 2x PI3K enzyme
solution. Pre-incubate for 10-15 minutes at room temperature.[11] c. To initiate the reaction,
add 10 pL of 2x PI(4,5)P2 substrate and 5 pL of ATP solution (final volume 30 pL). For 'no
enzyme' control, add buffer instead of enzyme. d. Incubate for 1-2 hours at 37°C.[12]

o Stop Reaction: Add 90 pL of Kinase Stop Solution to each reaction.[12]

o Competitive Binding: a. Add the PI(3,4,5)P3 Detector Protein to the stopped reactions and
incubate for 1 hour at room temperature. b. Transfer the mixture from each well of the
incubation plate to the corresponding well of the PI(3,4,5)P3 Detection Plate. c. Incubate for
1 hour at room temperature to allow competitive binding.

o Detection: a. Wash the detection plate 3-4 times with 1x Wash Buffer. b. Add the diluted
Secondary Detector solution to each well and incubate for 1 hour at room temperature. c.
Wash the plate 3-4 times with 1x Wash Buffer. d. Add TMB Substrate Solution and incubate
in the dark for 15-30 minutes, or until sufficient color develops. e. Add Stop Solution to
guench the reaction.

» Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal will
be inversely proportional to the PI3K activity.

Protocol 2: Homogeneous Time-Resolved Fluorescence
(HTRF®) Assay

This protocol is a generalized procedure for a 384-well format HTRF assay.[9][10]
Materials:

 Purified recombinant PI3K enzyme.
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P1(4,5)P2 Substrate.

ATP.

4x Reaction Buffer (e.g., 200 mM HEPES or Tris pH 7.4, MgClI2, BSA, DTT).
Test inhibitors (dissolved in DMSO).

HTRF Detection Reagents:

o GST-tagged PH domain (e.g., GRP1).

o Biotinylated PI(3,4,5)P3 tracer.

o Europium (Eu3+) cryptate-labeled anti-GST antibody (donor).

o Streptavidin-conjugated acceptor fluorophore (e.g., d2 or APC).

Stop Solution.

Low-volume 384-well assay plates.

Procedure:

Assay Plate Preparation: Dispense 1 uL of serially diluted inhibitor or vehicle (DMSOQO) into
the wells of the 384-well plate.[10]

Enzyme/Substrate Addition: Prepare a master mix containing the PI3K enzyme and
P1(4,5)P2 substrate in 1x Reaction Buffer. Add 10 uL of this mix to each well.

Reaction Initiation: Prepare an ATP solution in 1x Reaction Buffer. Add 10 pL to each well to
start the enzymatic reaction.[10]

Incubation: Incubate the plate at room temperature for 60 minutes.[10]

Detection: a. Prepare the detection mix according to the manufacturer's instructions. This
typically involves mixing the Eu3+-labeled antibody, the d2-labeled tracer (or SA-APC), GST-
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PH domain, and biotin-PI1(3,4,5)P3 in a detection buffer. b. Add 5 pL of Stop Solution,
followed by 5 pL of the Detection Mix to each well.[9]

e Final Incubation: Seal the plate and incubate at room temperature for 2 hours to overnight,
as recommended by the reagent supplier, to allow the detection complex to equilibrate.[9]

o Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring
emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor). The
HTRF ratio (Acceptor/Donor) is calculated, which is inversely proportional to PI3K activity.

By following these protocols and utilizing the provided data, researchers can effectively
measure PI3K activity and characterize the potency and selectivity of novel inhibitors,
contributing to advancements in both basic science and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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